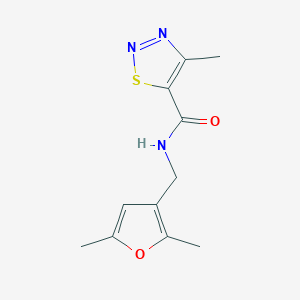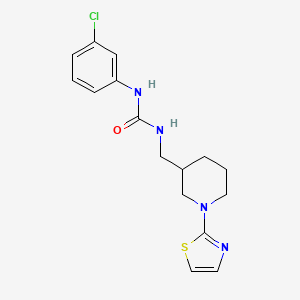
N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as DMFTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFTC is a thiadiazole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Anticancer Evaluation
Tiwari et al. (2017) described the microwave-assisted synthesis of novel Schiff’s bases containing thiadiazole scaffolds, which are known for their significant biological properties. These compounds showed promising anticancer activity against several human cancer cell lines, highlighting the potential of thiadiazole derivatives in cancer research. The study also conducted a molecular docking study to predict the mechanism of action and evaluated ADMET properties, indicating good oral drug-like behavior for the synthesized compounds (Tiwari et al., 2017).
Synthesis and Evaluation of Anti-Microbial Activity
Farghaly et al. (2011) synthesized a new series of thiadiazole-enaminones and evaluated their antimicrobial activities. Some members of this series displayed promising activities against all tested microorganisms, suggesting the potential of thiadiazole derivatives in developing new antimicrobial agents (Farghaly et al., 2011).
Convenient Preparations of 1,2,4-Thiadiazoles
Takikawa et al. (1985) explored the preparation of 3,5-disubstituted 1,2,4-thiadiazoles through reactions with thioamides. This study demonstrated a method for synthesizing thiadiazole derivatives, which could be relevant for preparing compounds with similar structures to the one (Takikawa et al., 1985).
Propiedades
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6-4-9(8(3)16-6)5-12-11(15)10-7(2)13-14-17-10/h4H,5H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMGPBHPCKPIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)
![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)
![7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2893930.png)


![2-[2-(2-hydroxyethyl)piperidino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2893935.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2893936.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2893937.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzamide](/img/structure/B2893939.png)
![1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone](/img/structure/B2893942.png)
